molecular formula C8H6ClNO3 B13042120 4-Chloro-5-methyl-2-nitrobenzaldehyde

4-Chloro-5-methyl-2-nitrobenzaldehyde

Cat. No.: B13042120
M. Wt: 199.59 g/mol
InChI Key: CDSJCQBDCMSWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methyl-2-nitrobenzaldehyde is an organic compound with the molecular formula C8H6ClNO3 It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methyl-2-nitrobenzaldehyde typically involves the nitration of 4-chloro-5-methylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The reaction proceeds as follows: [ \text{4-Chloro-5-methylbenzaldehyde} + \text{HNO3} \rightarrow \text{this compound} + \text{H2O} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methyl-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: H2/Pd-C, NaBH4

    Oxidation: KMnO4, H2O2

    Substitution: NaOH, KOH

Major Products Formed:

  • Reduction: 4-Chloro-5-methyl-2-aminobenzaldehyde
  • Oxidation: 4-Chloro-5-methyl-2-nitrobenzoic acid
  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Chloro-5-methyl-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving nitro and aldehyde groups.

    Industry: Used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-2-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The aldehyde group can form Schiff bases with amines, leading to the formation of stable adducts. These interactions can affect cellular pathways and enzyme activities.

Comparison with Similar Compounds

  • 4-Chloro-2-nitrobenzaldehyde
  • 5-Chloro-2-nitrobenzaldehyde
  • 4-Methyl-2-nitrobenzaldehyde

Comparison: 4-Chloro-5-methyl-2-nitrobenzaldehyde is unique due to the specific positioning of the chlorine, methyl, and nitro groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and physical properties compared to its analogs. For example, the presence of the methyl group can influence the electron density on the benzene ring, affecting the compound’s reactivity in electrophilic and nucleophilic substitution reactions.

Properties

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

4-chloro-5-methyl-2-nitrobenzaldehyde

InChI

InChI=1S/C8H6ClNO3/c1-5-2-6(4-11)8(10(12)13)3-7(5)9/h2-4H,1H3

InChI Key

CDSJCQBDCMSWLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.